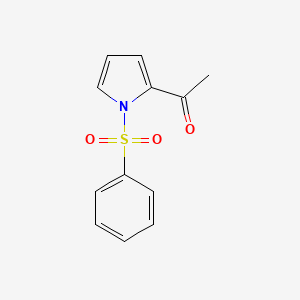

2-Acetyl-1-(phenylsulfonyl)pyrrole

Description

Historical Context of Pyrrole (B145914) Functionalization

The journey of pyrrole functionalization began with early observations of its reactivity towards electrophiles. F. F. Runge first identified pyrrole in 1834 as a component of coal tar. wikipedia.org Subsequent research throughout the 19th and 20th centuries established the preferential electrophilic substitution at the C2 position due to the stability of the resulting cationic intermediate. Classic reactions like the Vilsmeier-Haack formylation and Friedel-Crafts acylation demonstrated this preference. pharmaguideline.com However, the quest for accessing the less reactive C3 position and for preventing polymerization under acidic conditions spurred the development of various N-protecting groups. While reviews by Baltazzi in 1963, Casiraghi and Rassu in 1995, and Banwell in 2006 have touched upon this, the field has continued to evolve with modern catalytic methods. nih.govresearchgate.net

Strategic Importance of N-Protection in Pyrrole Synthesis

The introduction of a protecting group on the pyrrole nitrogen serves several key purposes. Primarily, it withdraws electron density from the pyrrole ring, thereby deactivating it towards uncontrolled electrophilic attack and polymerization. researchgate.net This deactivation allows for more controlled and selective reactions. Furthermore, the nature of the protecting group can influence the regioselectivity of subsequent functionalization, directing incoming electrophiles to either the C2 or C3 position. Common protecting groups have included N-alkyl, N-aryl, N-silyl, and N-acyl moieties. nih.gov However, the difficulty in removing some of these groups has limited their synthetic utility. researchgate.net

Sulfonyl groups, particularly the phenylsulfonyl group, have emerged as highly effective and versatile protecting groups in pyrrole chemistry. researchgate.net Their strong electron-withdrawing nature significantly tempers the reactivity of the pyrrole ring, enabling a broader scope of reactions with improved yields. researchgate.net The synthesis of N-sulfonylpyrroles can be achieved through methods like the reaction of pyrrole with a sulfonyl chloride in the presence of a base or the condensation of a sulfonamide with 2,5-dimethoxytetrahydrofuran (B146720). nih.govorganic-chemistry.org

Overview of 1-(Phenylsulfonyl)pyrrole (B93442) as a Synthetic Scaffold

1-(Phenylsulfonyl)pyrrole serves as a valuable and versatile starting material in organic synthesis. sigmaaldrich.com The phenylsulfonyl group not only protects the pyrrole nitrogen but also acts as a powerful directing group. This directing effect is a cornerstone of its utility, allowing for regioselective functionalization that would be challenging to achieve with unprotected pyrrole.

One of the most significant applications of 1-(phenylsulfonyl)pyrrole is in directing acylation reactions. While Friedel-Crafts acylation of unprotected pyrrole typically yields the 2-acylpyrrole, the use of 1-(phenylsulfonyl)pyrrole can lead to the formation of the 3-acylpyrrole derivative under certain conditions. For instance, AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole can favor the 3-position, whereas BF₃-etherate catalysis tends to yield the 2-acyl derivative. acs.org This catalyst-dependent regioselectivity provides a powerful tool for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)pyrrol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10(14)12-8-5-9-13(12)17(15,16)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDMXZKPGSYRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351665 | |

| Record name | 2-Acetyl-1-(phenylsulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672199 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

86688-88-2 | |

| Record name | 2-Acetyl-1-(phenylsulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-1-(phenylsulfonyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conclusion

The chemistry of N-sulfonylpyrroles, particularly the use of the phenylsulfonyl protecting group, represents a significant advancement in the strategic functionalization of the pyrrole (B145914) ring. The compound 2-Acetyl-1-(phenylsulfonyl)pyrrole exemplifies the utility of this approach, serving as a readily accessible and synthetically versatile intermediate. Its formation and subsequent deprotection provide a reliable route to 2-acetylpyrrole, a valuable building block in its own right. The continued exploration of the reactivity of such N-protected pyrroles will undoubtedly lead to the development of novel synthetic methodologies and the construction of complex molecular architectures.

Spectroscopic and Structural Characterization Studies

Elucidation of Molecular Structure by Advanced Spectroscopic Methods

The molecular structure of 2-Acetyl-1-(phenylsulfonyl)pyrrole has been thoroughly elucidated using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques collectively provide unambiguous evidence for the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data provide key insights into its electronic and structural features.

¹H NMR: The proton NMR spectrum displays characteristic signals for the protons on the pyrrole (B145914) ring and the phenylsulfonyl group, as well as the acetyl methyl protons. The chemical shifts and coupling patterns of the pyrrole protons are particularly informative for confirming the position of the acetyl group.

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.40 | Singlet | -COCH₃ |

| ¹H | 6.29 | Triplet | H-4 |

| ¹H | 7.03 | Doublet of Doublets | H-3 |

| ¹H | 7.4-7.6 | Multiplet | Phenyl H |

| ¹H | 7.9-8.1 | Multiplet | Phenyl H |

| ¹H | 7.9-8.1 | Doublet of Doublets | H-5 |

| ¹³C | 26.5 | Quartet | -C H₃ |

| ¹³C | 111.4 | Doublet | C-4 |

| ¹³C | 120.3 | Doublet | C-3 |

| ¹³C | 126.8 | Doublet | Phenyl C |

| ¹³C | 129.3 | Doublet | Phenyl C |

| ¹³C | 131.9 | Singlet | C-5 |

| ¹³C | 132.8 | Doublet | C-2 |

| ¹³C | 133.9 | Doublet | Phenyl C |

| ¹³C | 138.9 | Singlet | Phenyl C |

| ¹³C | 188.4 | Singlet | C =O |

Note: Spectroscopic data obtained from foundational studies on the synthesis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows strong absorption bands that are indicative of its key structural features. A prominent absorption is observed for the carbonyl (C=O) stretching vibration of the ketone group. Additionally, characteristic bands corresponding to the S=O stretching of the sulfonyl group and C-N and C-H vibrations of the pyrrole and phenyl rings are present.

Interactive Data Table: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 1670 | Strong | C=O Stretch | Acetyl Ketone |

| 1370 | Strong | SO₂ Stretch (asymmetric) | Phenylsulfonyl |

| 1180 | Strong | SO₂ Stretch (symmetric) | Phenylsulfonyl |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass. Analysis of the fragmentation pattern would reveal the loss of characteristic fragments, such as the acetyl group and the phenylsulfonyl group, further corroborating the proposed structure.

Confirmation of Regiochemistry in Substituted Products

A critical aspect of the chemistry of 1-(phenylsulfonyl)pyrrole (B93442) is the regioselectivity of electrophilic substitution reactions, such as acylation. The phenylsulfonyl group acts as a protecting and directing group, and the outcome of the reaction is highly dependent on the choice of catalyst.

Research has demonstrated that the acylation of 1-(phenylsulfonyl)pyrrole can be selectively directed to either the C-2 or C-3 position of the pyrrole ring. datapdf.comwright.edu Specifically, Friedel-Crafts acylation reactions catalyzed by boron trifluoride etherate (BF₃·OEt₂) predominantly yield the 2-acyl derivative, this compound. datapdf.com In contrast, using a stronger Lewis acid like aluminum chloride (AlCl₃) directs the substitution to the 3-position. datapdf.comwright.edu

This tunable reactivity is a powerful tool in synthetic chemistry. wright.edu The regiochemistry of the resulting products, such as this compound, is unequivocally confirmed by NMR spectroscopy. The coupling patterns and chemical shifts of the pyrrole ring protons provide a clear distinction between the 2-substituted and 3-substituted isomers. wright.edu For instance, in the 2-acetyl isomer, the H-5 proton appears as a doublet of doublets at a distinct downfield shift. wright.edu This regiochemical control and its spectroscopic confirmation are essential for the reliable synthesis of specifically substituted pyrrole derivatives. datapdf.com

Computational and Theoretical Investigations of 2 Acetyl 1 Phenylsulfonyl Pyrrole

Electronic Structure Analysis

Theoretical examination of the electronic structure of 2-Acetyl-1-(phenylsulfonyl)pyrrole would provide valuable insights into its stability, reactivity, and spectroscopic properties. Such analyses typically involve sophisticated quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their energy gap are fundamental in predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack. Specific HOMO and LUMO energy values for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. An MEP analysis of this compound would identify these reactive regions, but no such studies have been published.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational methods are frequently used to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. Theoretical studies on the reaction mechanisms of this compound could explore various transformations, such as electrophilic substitution on the pyrrole (B145914) ring or reactions involving the acetyl group.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Theoretical models can be used to simulate the effect of different solvents on the reaction pathways of this compound. These studies would help in understanding how the solvent polarity and specific solvent-solute interactions might alter the energetics of the reaction. As with the other computational aspects, no research detailing the solvent effects on the reaction mechanisms of this specific compound is currently available.

Strategic Applications in Complex Organic Synthesis

2-Acetyl-1-(phenylsulfonyl)pyrrole as a Building Block

The strategic value of this compound lies in its capacity to be transformed into a variety of other functionalized pyrroles. The acetyl and phenylsulfonyl groups can be modified or removed, providing access to a diverse array of pyrrole (B145914) derivatives.

Precursor to Pyrrole Carboxylic Acids and Amides

This compound is a valuable precursor for synthesizing pyrrole-2-carboxylic acids and their corresponding amides, which are significant structural motifs in numerous biologically active compounds. researchgate.net The conversion of the acetyl group into a carboxylic acid can be achieved through methods such as the haloform reaction, followed by acidic workup. Subsequently, standard peptide coupling or amidation procedures can be employed to generate a wide library of pyrrole amides. acs.orgacs.org

A related transformation involves the thallium(III) nitrate-promoted rearrangement of the acetyl group. While demonstrated on the 3-acetyl isomer to produce pyrrolylacetic acid, this methodology highlights the potential for converting the acetyl group into a carboxylic acid derivative. acs.org The resulting 1-(phenylsulfonyl)pyrrole-2-carboxylic acid can then be subjected to mild alkaline hydrolysis to remove the phenylsulfonyl protecting group, yielding the free pyrrole-2-carboxylic acid. acs.orgwikipedia.org

| Transformation | Reagents/Conditions | Product Type | Reference |

| Acetyl to Carboxyl | 1. Br₂, NaOH (Haloform) 2. H₃O⁺ | Pyrrole-2-carboxylic acid derivative | General Method |

| Carboxyl to Amide | 1. SOCl₂ or Oxalyl Chloride 2. Amine (R-NH₂) | Pyrrole-2-carboxamide derivative | acs.orgacs.org |

| Acetyl to Acetic Acid | Thallium(III) nitrate | Pyrrole-2-acetic acid derivative | acs.org |

| N-Deprotection | KOH, Methanol (B129727) | Free Pyrrole | acs.orgcdnsciencepub.com |

Intermediate for Substituted Pyrroles

The presence of the N-phenylsulfonyl group significantly influences the regioselectivity of further substitutions on the pyrrole ring. researchgate.net While this group deactivates the ring towards electrophilic attack compared to N-unsubstituted pyrroles, it allows for controlled functionalization. The acetyl group itself also serves as a synthetic handle for diversification.

Reactions can be performed at several positions:

On the Pyrrole Ring: Further electrophilic substitution, such as acylation or alkylation, can be directed to other positions on the pyrrole ring. The specific conditions and Lewis acid used can influence the regiochemical outcome. researchgate.netnih.gov

At the Acetyl Group: The acetyl group's methyl protons can be deprotonated to form an enolate, which can then participate in aldol-type condensations to extend the carbon chain. Alternatively, the carbonyl group can be reduced to an alcohol or completely to an ethyl group. Reduction of the related 3-acetyl-(1-phenylsulfonyl)pyrrole has been used as a route to 3-ethylpyrrole. cdnsciencepub.com

N-Deprotection: Following functionalization, the phenylsulfonyl group can be readily cleaved under mild basic conditions, such as with potassium hydroxide (B78521) in methanol, to reveal the N-H pyrrole, which can then be used in further synthetic steps. acs.orgcdnsciencepub.com

Role in the Synthesis of Annulated Heterocyclic Systems

Annulated heterocyclic systems, where a pyrrole ring is fused with another ring, are common in natural products and pharmaceuticals. This compound is a key starting material for constructing such complex scaffolds, particularly those containing an indole (B1671886) core.

Construction of Indole Skeletons

The indole skeleton can be constructed from a pyrrole precursor by forming the fused benzene (B151609) ring through an annulation process. beilstein-journals.org One powerful strategy involves converting the acetyl group of this compound into a vinyl substituent. This can be achieved through reactions like the Wittig or Horner-Wadsworth-Emmons olefination. The resulting 2-vinyl-1-(phenylsulfonyl)pyrrole derivative is an excellent diene for Diels-Alder cycloaddition reactions. beilstein-journals.org

For instance, the reaction of a 2-vinylpyrrole with a dienophile like maleimide (B117702) leads to the formation of an octahydropyrrolo[3,4-e]indole skeleton. beilstein-journals.org Subsequent aromatization of the newly formed six-membered ring furnishes the indole system. Another approach involves the cyclization of a butyric acid side chain attached to the pyrrole ring, which has been shown to form a tetrahydroindole derivative. acs.org These methods provide a convergent route to complex indole structures, which are prevalent in biologically active molecules. researchgate.netresearchgate.netchemrxiv.org

| Reaction Type | Key Intermediates | Annulated Product | Reference |

| Diels-Alder Cycloaddition | 2-Vinylpyrroles, Maleimides | Octahydropyrrolo[3,4-e]indoles | beilstein-journals.org |

| Intramolecular Acylation | 4-(Pyrrolyl)butyric acid | Tetrahydroindole | acs.org |

Formation of Polycyclic Pyrrole Derivatives

Beyond indoles, the synthetic utility of this compound extends to the creation of more complex polycyclic systems containing a pyrrole ring. The strategies often rely on intramolecular cyclization or cycloaddition reactions where the pyrrole acts as a scaffold.

A divergent synthesis starting from functionalized pyrroles allows for the creation of various pyrrolo-fused polycyclic frameworks. beilstein-journals.org For example, derivatives of this compound can be elaborated into precursors for intramolecular Heck arylation reactions. This powerful palladium-catalyzed reaction can form new carbon-carbon bonds, leading to the regioselective synthesis of complex aza-polycyclic skeletons like pyrrolo[2,1-a]isoindoles. beilstein-journals.org Such methodologies demonstrate the value of the pyrrole scaffold in accessing structurally diverse and complex heterocyclic libraries. nih.gov

Advanced Synthetic Methodologies Utilizing the Pyrrole Scaffold

Modern synthetic chemistry has introduced powerful new methods for molecule construction, and the this compound scaffold is well-suited for these advanced transformations. Methodologies such as transition metal-catalyzed cross-coupling and C-H activation reactions enable the direct introduction of new functional groups onto the pyrrole core with high efficiency and selectivity.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce aryl or vinyl substituents at specific positions on the pyrrole ring, often after converting a C-H bond to a C-halogen or C-boronic acid bond. researchgate.net These methods offer a direct route to highly substituted pyrroles that would be difficult to access through classical electrophilic substitution chemistry. The N-phenylsulfonyl group plays a crucial role in these reactions, influencing the reactivity and stability of the intermediates. The development of these advanced synthetic protocols continues to expand the utility of this compound as a strategic starting material in contemporary organic synthesis. researchgate.neteurekaselect.com

Cascade Reactions and Multicomponent Cyclizations

Detailed research findings and data tables for the application of this compound in this specific context are not available in the reviewed scientific literature.

Q & A

Basic: What are the standard synthetic routes for 2-Acetyl-1-(phenylsulfonyl)pyrrole?

Methodological Answer:

The synthesis typically involves two key steps: (1) Alkylation of pyrrole derivatives (e.g., 1-(4-fluorobenzyl)pyrrole) using reagents like 4-fluorobenzyl bromide under basic conditions (K₂CO₃), followed by (2) transposition of the acetyl group from the 2- to 3-position on the pyrrole ring using trifluoroacetic acid (CF₃COOH) . Alternative routes include cyclization reactions with chloranil in xylene under reflux (25–30 hours), followed by purification via recrystallization from methanol .

Advanced: How can regioselectivity be controlled during electrophilic substitution on the pyrrole ring?

Methodological Answer:

Regioselectivity depends on the electronic and steric effects of substituents. For 1-(phenylsulfonyl)pyrrole derivatives:

- Hard electrophiles (e.g., HNO₃ in Ac₂O) favor substitution at the 3-position due to charge localization .

- Soft electrophiles (e.g., Rieche formylation or cyanation) prefer the 2-position due to orbital interactions (HSAB principle) .

Computational studies (DFT) and thermodynamic analyses of σ-complex intermediates further explain the dominance of β-sulfonation in N-substituted pyrroles .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., acetyl and sulfonyl groups).

- Mass Spectrometry : High-resolution MS for molecular weight validation.

- X-ray Crystallography : To resolve ambiguities in regiochemistry, as demonstrated for structurally similar sulfonated pyrroles (e.g., 5-(4-methylphenylsulfonyl)-1,3-dithiolo[4,5-c]pyrrole-2-thione) .

Advanced: How does this compound improve perovskite solar cell efficiency?

Methodological Answer:

The phenylsulfonyl group homogenizes cation distribution in perovskite films by modulating crystallization kinetics. This reduces defects and enhances charge transport, achieving a certified efficiency of 25.2% in p–i–n devices . Optimization involves adding 1-(phenylsulfonyl)pyrrole (PSP) during film deposition, followed by thermal annealing at 100°C for 10 minutes .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Storage : Keep in a ventilated, dry area at room temperature, away from oxidizers .

- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact.

- Waste Disposal : Follow local regulations for sulfonated aromatic compounds .

Advanced: How can computational modeling resolve contradictions in regioselectivity data?

Methodological Answer:

Discrepancies between kinetic (α-substitution) and thermodynamic (β-substitution) outcomes are reconciled via:

- DFT Calculations : Compare activation energies for σ-complex formation at α vs. β positions .

- Solvent Effects : Simulate polarity’s role in stabilizing intermediates (e.g., acetonitrile vs. xylene) .

- Steric Maps : Analyze substituent bulk (e.g., N-triisopropylsilyl groups) shielding α-positions .

Basic: What are the biological applications of phenylsulfonyl-pyrrole derivatives?

Methodological Answer:

- Enzyme Inhibition : Derivatives like 2-(pyrrolesulfonylmethyl)-N-arylimines inhibit human glutathione S-transferase (hGSTA1-1), with IC₅₀ values <10 µM .

- Antimicrobial Agents : Analogues with pyrazole or isoxazole sulfonyl groups show Gram-positive activity .

Advanced: How do substituents influence the excited-state intramolecular proton transfer (ESIPT) in pyrrole systems?

Methodological Answer:

- π-Conjugation : Extended conjugation (e.g., β-ethoxycarbonyl groups) stabilizes the keto tautomer, red-shifting emission .

- Substitution Position : Electron-withdrawing groups (e.g., sulfonyl) at the 1-position enhance ESIPT efficiency by lowering the energy barrier via H-bond strengthening .

Basic: What crystallographic data are available for related sulfonated pyrroles?

Methodological Answer:

- Crystal Packing : Sulfonyl groups engage in C–H···O interactions, forming layered structures (e.g., P21/c space group for 5-(4-methylphenylsulfonyl)-1,3-dithiolo[4,5-c]pyrrole-2-thione) .

- Bond Lengths : S–N and S–C bonds range from 1.62–1.65 Å and 1.75–1.78 Å, respectively .

Advanced: What strategies optimize yield in large-scale sulfonation reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.